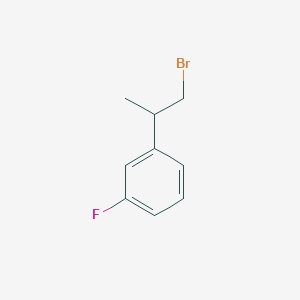

1-(1-Bromopropan-2-yl)-3-fluorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1-Bromopropan-2-yl)-3-fluorobenzene is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with a bromopropyl group and a fluorine atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(1-Bromopropan-2-yl)-3-fluorobenzene can be synthesized through various methods. One common approach involves the bromination of 1-propan-2-yl-3-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(1-Bromopropan-2-yl)-3-fluorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups under suitable conditions.

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Major Products Formed:

Nucleophilic Substitution: Formation of 1-(1-hydroxypropan-2-yl)-3-fluorobenzene.

Oxidation: Formation of 1-(1-oxopropan-2-yl)-3-fluorobenzene.

Reduction: Formation of 1-(propan-2-yl)-3-fluorobenzene.

Applications De Recherche Scientifique

The scientific research applications of 1-(1-Bromopropan-2-yl)-4-fluorobenzene and 1-(3-Bromoprop-1-yn-1-yl)-2-fluorobenzene are different. 1-(1-Bromopropan-2-yl)-3-fluorobenzene also has scientific applications.

1-(1-Bromopropan-2-yl)-4-fluorobenzene

General Applications:

- It is used as an intermediate in synthesizing complex organic molecules, useful in creating pharmaceuticals and agrochemicals.

- It is used to study enzyme-catalyzed reactions and to probe biological pathways that involve halogenated compounds.

- It is utilized in the design and synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.

- It is applied in the production of specialty chemicals and materials with specific properties.

1-(3-Bromoprop-1-yn-1-yl)-2-fluorobenzene

General Applications:

- It is used as a building block for synthesizing more complex molecules.

- It is a potential precursor for developing pharmaceuticals that target specific biological pathways.

- It is utilized in synthesizing novel materials with unique electronic or optical properties.

- It is used in enzyme inhibition studies, affecting specific enzymes critical in metabolic pathways, which could make it a valuable tool in drug development and biochemical research.

- It has been investigated for its ability to modify protein interactions. Its unique structure allows it to bind selectively to certain proteins, potentially altering their function and providing insights into protein dynamics within biological systems.

Case Studies:

- Enzyme Inhibition: It demonstrated significant inhibitory effects against specific enzymes related to cancer metabolism. The compound was tested against various enzyme assays, showing an IC50 value indicative of its potency as an inhibitor, suggesting its potential in developing new therapeutic agents targeting cancer metabolism pathways.

- Protein Modification: It can effectively modify specific amino acid residues within proteins, thereby influencing their activity and stability, which highlights its potential use in biochemical applications where precise control over protein function is required.

Reaction Types:

- Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

- Coupling Reactions: The compound can participate in Sonogashira coupling reactions to form carbon-carbon bonds with alkynes or alkenes.

- Oxidation and Reduction Reactions: The alkyne group can be oxidized to form carbonyl compounds or reduced to form alkanes.

This compound

No case studies or specific applications were found in the search results for this compound.

Product Information:

Mécanisme D'action

The mechanism of action of 1-(1-Bromopropan-2-yl)-3-fluorobenzene involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new carbon-heteroatom bonds. The fluorine atom can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interaction with biological targets .

Comparaison Avec Des Composés Similaires

1-(1-Bromopropan-2-yl)-4-fluorobenzene: Similar structure but with the fluorine atom at the para position.

1-(1-Bromopropan-2-yl)-2-fluorobenzene: Similar structure but with the fluorine atom at the ortho position.

1-(1-Bromopropan-2-yl)benzene: Lacks the fluorine atom, affecting its reactivity and applications.

Activité Biologique

1-(1-Bromopropan-2-yl)-3-fluorobenzene, with the molecular formula C9H10BrF and CAS number 1489894-89-4, is an organic compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article explores its biological activity, synthesis methods, and potential applications based on available research findings.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 217.08 g/mol |

| Appearance | Liquid |

| Storage Temperature | 4 °C |

| IUPAC Name | This compound |

| SMILES | CC(CBr)C1=CC(=CC=C1)F |

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions, primarily involving nucleophilic substitution and electrophilic aromatic substitution techniques. The general route includes:

- Formation of Bromopropane : The bromopropane moiety can be synthesized from propylene via bromination.

- Fluorination : The introduction of the fluorine atom can be achieved through electrophilic fluorination methods using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- Aromatic Substitution : The final step involves the substitution of a hydrogen atom on the aromatic ring with the bromopropane group, typically facilitated by a Lewis acid catalyst.

Biological Activity

Research into the biological activity of this compound is limited but suggests potential applications in pharmacology and toxicology.

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structures exhibit antimicrobial activity. For instance, halogenated aromatic compounds often demonstrate efficacy against various bacterial strains due to their ability to disrupt cellular processes. The mechanism may involve interference with bacterial ribosomes, leading to inhibition of protein synthesis.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the compound's effects on human cell lines. These studies typically employ MTT assays to measure cell viability post-treatment. While specific data for this compound are sparse, related compounds have shown varying degrees of cytotoxicity, suggesting a need for further investigation into this compound's safety profile.

Case Studies

- Study on Halogenated Compounds : A study published in the Journal of Medicinal Chemistry examined a series of halogenated benzenes and their antimicrobial activities against Gram-positive and Gram-negative bacteria. The results indicated that brominated derivatives exhibited significant antibacterial properties, which could be extrapolated to suggest similar activity for this compound .

- Toxicological Assessment : An assessment of structurally similar compounds revealed that certain brominated and fluorinated compounds could induce oxidative stress in human cells, leading to apoptosis. This raises concerns about the potential toxicity of this compound and underscores the importance of comprehensive toxicological evaluations .

Research Findings

Recent investigations have highlighted the following findings regarding the biological activity of halogenated aromatic compounds:

- Mechanisms of Action : Halogenated compounds often interact with cellular membranes and proteins, potentially altering membrane fluidity and disrupting enzyme functions.

- Structure-Activity Relationships (SAR) : Studies suggest that the position and type of halogen substitution significantly influence biological activity, indicating that modifications to this compound could enhance its therapeutic potential or reduce toxicity .

Propriétés

IUPAC Name |

1-(1-bromopropan-2-yl)-3-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrF/c1-7(6-10)8-3-2-4-9(11)5-8/h2-5,7H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZZFGAPNHQMLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)C1=CC(=CC=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.